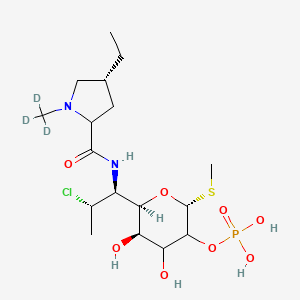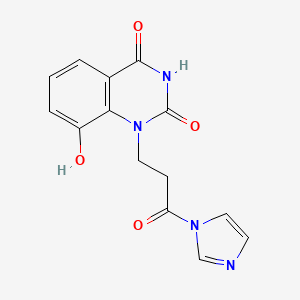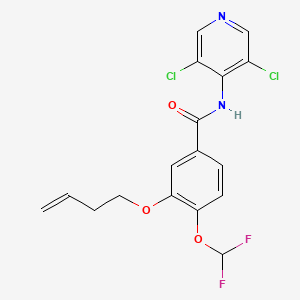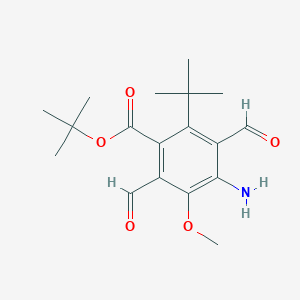![molecular formula C21H25NO3 B13853710 ethyl 2-[4-(3,4-dihydro-2H-quinolin-1-yl)phenoxy]-2-methylpropanoate](/img/structure/B13853710.png)
ethyl 2-[4-(3,4-dihydro-2H-quinolin-1-yl)phenoxy]-2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[4-(3,4-dihydro-2H-quinolin-1-yl)phenoxy]-2-methylpropanoate is a synthetic organic compound that belongs to the class of quinoline derivatives
Vorbereitungsmethoden
The synthesis of ethyl 2-[4-(3,4-dihydro-2H-quinolin-1-yl)phenoxy]-2-methylpropanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the quinoline core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an aniline derivative with a β-keto ester in the presence of a strong acid.
Etherification: The quinoline derivative is then reacted with a phenol derivative to form the phenoxy-quinoline intermediate.
Esterification: Finally, the phenoxy-quinoline intermediate is esterified with ethyl 2-bromo-2-methylpropanoate under basic conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Chemischer Reaktionen
Ethyl 2-[4-(3,4-dihydro-2H-quinolin-1-yl)phenoxy]-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.
Reduction: Reduction of the compound can be achieved using hydrogen gas in the presence of a palladium catalyst to form dihydroquinoline derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles such as amines or thiols to form substituted derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[4-(3,4-dihydro-2H-quinolin-1-yl)phenoxy]-2-methylpropanoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, antiviral, and anticancer properties.
Material Science: The compound is explored for its use in the development of novel materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of ethyl 2-[4-(3,4-dihydro-2H-quinolin-1-yl)phenoxy]-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-[4-(3,4-dihydro-2H-quinolin-1-yl)phenoxy]-2-methylpropanoate can be compared with other quinoline derivatives such as:
2-(3,4-Dihydroquinolin-1(2H)-yl)ethanamine: This compound has similar structural features but differs in its functional groups and biological activity.
4-Hydroxy-2-quinolones: These compounds have a hydroxyl group at the 4-position and are known for their antimicrobial properties.
Quinolinyl-pyrazoles: These compounds contain a pyrazole ring fused to the quinoline core and are studied for their pharmacological activities.
The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in various scientific fields.
Eigenschaften
Molekularformel |
C21H25NO3 |
|---|---|
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
ethyl 2-[4-(3,4-dihydro-2H-quinolin-1-yl)phenoxy]-2-methylpropanoate |
InChI |
InChI=1S/C21H25NO3/c1-4-24-20(23)21(2,3)25-18-13-11-17(12-14-18)22-15-7-9-16-8-5-6-10-19(16)22/h5-6,8,10-14H,4,7,9,15H2,1-3H3 |
InChI-Schlüssel |
MDKOATMSLAHCKK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C)(C)OC1=CC=C(C=C1)N2CCCC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


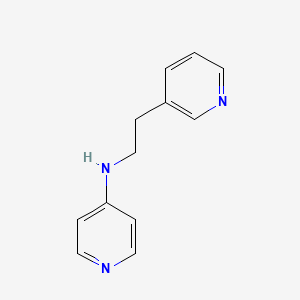
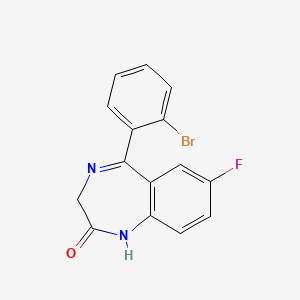
![N-[2-(3-imidazol-1-ylpropylamino)-2-oxoethyl]-1H-indole-3-carboxamide;hydrochloride](/img/structure/B13853652.png)
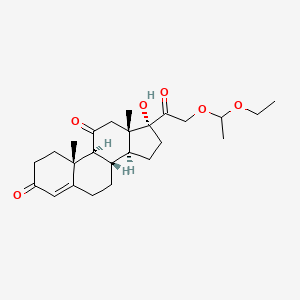

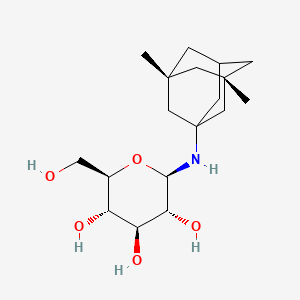

![13-O-(trans-3-Phenyl-glycidyl)-7,10-bis[O-(trichloroethoxycarbonyl)]-10-deacetyl Baccatin III](/img/structure/B13853685.png)
![EZ-[3-[4-(2-Isopropoxyethoxy-methyl)phenoxy]allyl]isopropylamine](/img/structure/B13853688.png)
